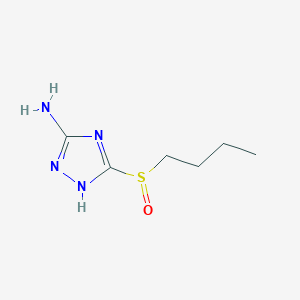

3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine

Description

Contextualization within Triazole and Sulfinyl Compound Chemistry

Significance of 1,2,4-Triazole (B32235) Heterocycles in Synthetic Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structural motif is a cornerstone in modern synthetic and medicinal chemistry. imist.mafrontiersin.org Triazole derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, and antiviral properties. imist.manih.gov Their prevalence in pharmaceuticals underscores their importance. frontiersin.orgresearchgate.net

From a synthetic standpoint, the 1,2,4-triazole ring is a versatile scaffold. Its nitrogen atoms can participate in hydrogen bonding and act as ligands for metal coordination. ontosight.ai The ring system is stable and can be substituted at various positions, allowing for the creation of diverse molecular libraries. nih.gov The ability to accommodate a wide range of substituents makes 1,2,4-triazoles valuable building blocks for constructing complex molecules in fields ranging from drug discovery to materials science. nih.gov

Role of Sulfinyl Moieties as Chiral Auxiliaries and Activating Groups

Sulfinyl groups, characterized by a sulfur-oxygen double bond, are of paramount importance in asymmetric synthesis. acs.orgnih.gov When the sulfur atom is bonded to two different organic residues, it becomes a stereocenter, leading to chiral sulfoxides. These chiral sulfinyl compounds are widely employed as chiral auxiliaries, which are chemical tools used to induce stereoselectivity in reactions, allowing chemists to control the three-dimensional arrangement of atoms in a new molecule. acs.orgnih.govdoi.org

The sulfinyl group's influence extends beyond stereocontrol. It can act as an activating group, modifying the electronic properties of adjacent parts of a molecule to facilitate specific chemical transformations. acs.org Furthermore, the sulfinyl moiety is recognized as a key pharmacophore in several marketed drugs. nih.gov The development of methods for the stereoselective synthesis of chiral sulfinyl compounds remains an active and important area of chemical research. acs.orgnih.gov

Structural Features and Chemical Reactivity of Aminotriazoles

Aminotriazoles are 1,2,4-triazole rings bearing an amino (-NH2) group. The parent compound, 3-amino-1H-1,2,4-triazole (Amitrole), is a well-studied molecule. nih.gov The amino group imparts specific reactivity to the triazole ring. It is a nucleophilic center and can participate in a variety of chemical reactions, including substitution and condensation, making aminotriazoles useful synthons for building more complex, annulated heterocyclic systems. ontosight.ainih.govresearchgate.net

The presence of the amino group, in conjunction with the triazole nitrogens, creates opportunities for diverse hydrogen bonding patterns, which can influence crystal packing and interactions with biological targets. nih.govresearchgate.net The stability of the aminotriazole core makes it a reliable platform for chemical elaboration. ontosight.ai

Rationale for Academic Investigation of 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine

The specific combination of a butylsulfinyl group and an aminotriazole core in one molecule presents a compelling case for academic study, primarily driven by the novelty of the structure and its potential to yield new chemical knowledge.

Unexplored Chemical Space within this Specific Compound Class

"Chemical space" refers to the vast ensemble of all possible molecules. A significant driver of modern chemical research is the exploration of new regions of this space to discover compounds with novel properties. nih.govresearchgate.net The synthesis and study of molecules with unique combinations of functional groups, such as this compound, contribute directly to this exploration.

The incorporation of underutilized sulfur-based functional groups is a known strategy for expanding into novel chemical territory. researchgate.netrsc.org Given the limited specific literature on this compound, this compound and its derivatives represent a largely unexplored class of molecules. Research in this area would address this knowledge gap, providing fundamental data on their synthesis, structure, and reactivity.

Potential for Novel Mechanistic Insights in Organic Transformations

The juxtaposition of the aminotriazole's nucleophilic sites with the chiral sulfinyl group offers a platform for studying new organic transformations. The sulfinyl group can potentially direct the stereochemical outcome of reactions occurring at or near the triazole ring, leading to novel asymmetric methodologies.

Investigating the reactivity of this compound could provide deeper mechanistic insights into how a chiral sulfinyl moiety influences the behavior of a nearby heterocyclic system. For example, studies could explore its use as a chiral ligand in catalysis or as a substrate in reactions where the interplay between the amino and sulfinyl groups dictates the reaction pathway. The knowledge gained from such studies would be valuable for the broader field of organic synthesis, potentially leading to the development of new synthetic tools and strategies.

Overview of Key Academic Research Areas Explored for Related Compounds

Research on substituted 1,2,4-triazole derivatives is a robust field in medicinal and materials chemistry. The 1,2,4-triazole ring is a key structural motif in many biologically active compounds. Academic research on analogous compounds, particularly those with sulfur-containing functional groups, has explored several key areas:

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. The presence of a sulfur-containing side chain can modulate the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.

Anticancer Properties: The triazole nucleus is a component of several established anticancer drugs. Researchers actively explore novel derivatives for their ability to inhibit cancer cell growth through various mechanisms.

Enzyme Inhibition: Substituted triazoles are often investigated as inhibitors of specific enzymes that are implicated in disease pathways.

Coordination Chemistry and Materials Science: The nitrogen atoms in the triazole ring can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and electronics.

Scope and Objectives of the Research Outline

The intended scope of this article was to provide a comprehensive overview of the academic research specifically on this compound. The objective was to detail its synthesis, chemical properties, mechanism of action, and structure-activity relationships based on published findings. However, due to the absence of such literature, this article cannot fulfill these objectives. The provided outline serves as a template for what a comprehensive review of a novel compound would entail.

Given the lack of specific data, no data tables or detailed research findings for this compound can be presented.

Structure

3D Structure

Properties

IUPAC Name |

5-butylsulfinyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4OS/c1-2-3-4-12(11)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWBYIFARHECNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Butylsulfinyl 1h 1,2,4 Triazol 5 Amine

Elucidation of Synthetic Pathways for 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine

The synthesis of this compound is not a single reaction but a strategic sequence of transformations. The primary approaches involve either building the triazole ring with the sulfur-containing side chain precursor already in place or attaching and modifying the sulfur group after the ring has been formed.

Precursor Synthesis and Functional Group Transformations

The journey to the target molecule begins with the synthesis of key precursors. A common and logical starting point is the commercially available 5-amino-1H-1,2,4-triazole-3-thiol. This precursor already contains the essential 5-amino-1,2,4-triazole core and a thiol group at the 3-position, which is ripe for functionalization.

The synthesis proceeds via S-alkylation, a nucleophilic substitution reaction. The thiol group is first deprotonated with a base, such as sodium hydroxide, to form a more nucleophilic thiolate anion. This anion then reacts with a suitable butylating agent, typically an n-butyl halide like n-butyl bromide or n-butyl chloride, to form 3-(butylthio)-1H-1,2,4-triazol-5-amine. researchgate.netnih.gov

An alternative pathway begins with simpler, acyclic precursors. Thiosemicarbazide or its derivatives are versatile building blocks for 1,2,4-triazoles. researchgate.netekb.eg In this approach, a precursor such as S-butyl dithiocarbazate could be acylated and then cyclized with an amine source to construct the desired 5-amino-1,2,4-triazole ring with the butylthio group already installed.

The table below summarizes the common precursors and reagents involved in these initial steps.

| Precursor | Reagent(s) | Intermediate Product |

| 5-amino-1H-1,2,4-triazole-3-thiol | 1. NaOH (or other base) 2. n-butyl bromide | 3-(butylthio)-1H-1,2,4-triazol-5-amine |

| Thiosemicarbazide | 1. Acylating agent 2. Base for cyclization | 5-substituted-1,2,4-triazole-3-thione |

| Aminoguanidine | Succinic anhydride, followed by amine | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides nih.gov |

These initial transformations are crucial as they establish the basic carbon and nitrogen framework and correctly position the sulfur atom for the subsequent, critical oxidation step.

Cyclization and 1,2,4-Triazole (B32235) Ring Formation Mechanisms

When the synthetic strategy involves building the heterocyclic ring from acyclic precursors, the cyclization mechanism is a key consideration. The formation of the 1,2,4-triazole ring from thiosemicarbazide derivatives is a well-documented process. researchgate.netptfarm.pl

Typically, an acylthiosemicarbazide is used as the direct precursor. The cyclization is often promoted by a base, which facilitates the intramolecular nucleophilic attack of a nitrogen atom onto the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the stable, aromatic 1,2,4-triazole ring. The reaction medium plays a critical role; cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium generally leads to 1,2,4-triazole derivatives. ptfarm.pl In contrast, acidic media often favor the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl

Another powerful method is the oxidative cyclization of thiosemicarbazones. mdpi.comresearchgate.net This process involves the intramolecular formation of bonds under the influence of an oxidizing agent, leading directly to the triazole-thione structure. The proposed mechanism for some cyclizations suggests an initial nucleophilic attack followed by the elimination of a small molecule like ammonia to form the final heterocyclic product. researchgate.net

These cyclization reactions provide a robust platform for generating a wide variety of substituted 1,2,4-triazoles, which can then be further functionalized. isres.orgnih.gov

Sulfinylation Reactions and Regioselectivity, specifically involving butyl sulfinyl groups

The defining step in the synthesis of the target compound is the selective oxidation of the sulfur atom in 3-(butylthio)-1H-1,2,4-triazol-5-amine. This transformation converts the thioether (sulfide) into a sulfoxide (B87167) (sulfinyl group). The primary challenge in this step is achieving regioselectivity and avoiding over-oxidation to the corresponding sulfone (sulfonyl group). zsmu.edu.ua

The oxidation of a sulfur atom from a valence state of II (in a thioether) to IV (in a sulfoxide) requires mild and controlled oxidizing conditions. zsmu.edu.ua The choice of oxidant and reaction parameters such as temperature and reaction time are critical for obtaining the desired sulfinyl product in high yield.

Commonly used reagents for this type of selective oxidation include:

Hydrogen peroxide (H₂O₂): Often used in a stoichiometric amount in solvents like acetic acid. Temperature control is crucial to prevent further oxidation.

Meta-chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidizing agent for converting sulfides to sulfoxides. Usually, one equivalent of m-CPBA is used at low temperatures.

Sodium periodate (NaIO₄): A mild oxidant that is often used for this transformation, particularly when other sensitive functional groups are present.

The table below outlines potential conditions for the sulfinylation step.

| Starting Material | Oxidizing Agent | Conditions | Product |

| 3-(butylthio)-1H-1,2,4-triazol-5-amine | Hydrogen Peroxide (30%) | Acetic acid, 0-25°C | This compound |

| 3-(butylthio)-1H-1,2,4-triazol-5-amine | m-CPBA (1 equivalent) | Dichloromethane, -78°C to 0°C | This compound |

| 3-(butylthio)-1H-1,2,4-triazol-5-amine | Sodium Periodate | Methanol/Water, 0°C | This compound |

The butyl group, being an electron-donating alkyl group, can influence the reactivity of the sulfur atom. However, the electronic properties of the 5-amino-1,2,4-triazole ring also play a significant role. Careful optimization is required to ensure the reaction stops at the sulfoxide stage, as the sulfoxide can be further oxidized to the sulfone under more vigorous conditions. zsmu.edu.ua

Optimization Strategies for Synthetic Yields and Purity

Maximizing the yield and purity of this compound requires careful optimization of the entire synthetic sequence, from ring formation to the final oxidation step.

Catalyst Development and Reaction Condition Engineering

For syntheses involving the construction of the triazole ring, catalyst selection is paramount. Copper-based catalysts have been shown to be highly effective for the synthesis of 1,2,4-triazole derivatives from various starting materials like nitriles and amides. acs.orgfrontiersin.orgnih.gov For instance, a one-pot synthesis using Cu(OAc)₂ as a catalyst has been developed to produce 1,2,4-triazoles from nitriles and hydroxylamine. acs.org The use of heterogeneous catalysts, such as copper complexes supported on materials like MCM-41, allows for easier purification and catalyst recycling, contributing to a more efficient process. frontiersin.orgnih.gov

Catalyst systems can also control the regioselectivity of the final product. For example, in certain [3+2] cycloaddition reactions, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted isomers. isres.orgorganic-chemistry.org

Beyond the catalyst, engineering the reaction conditions is vital. This includes optimizing:

Solvent: The choice of solvent can significantly impact reaction rates and yields. nih.gov

Temperature: Both cyclization and oxidation steps are sensitive to temperature. Low temperatures are often required for the selective sulfinylation reaction. zsmu.edu.ua

Base: In base-mediated cyclizations, the type and amount of base can determine the reaction's success. ptfarm.plisres.org

Reaction Time: Monitoring the reaction progress helps to quench it at the optimal time to maximize yield and minimize side product formation.

The table below shows examples of catalytic systems used in 1,2,4-triazole synthesis.

| Catalytic System | Precursors | Key Advantage |

| Cu(OAc)₂ / Cs₂CO₃ | Nitriles, Hydroxylamine | Uses simple, inexpensive materials. acs.org |

| [Phen-MCM-41-CuBr] | Nitriles, Amidines | Heterogeneous, recyclable catalyst. nih.gov |

| Ag(I) or Cu(II) | Isocyanides, Diazonium salts | Catalyst-controlled regioselectivity. isres.orgorganic-chemistry.org |

| Iodine (metal-free) | Hydrazones, Aliphatic amines | Avoids transition metal catalysts. organic-chemistry.org |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. The synthesis of 1,2,4-triazoles has benefited significantly from the application of green chemistry principles. nih.govnih.govresearchgate.net

One of the most impactful green techniques is the use of microwave irradiation. uthm.edu.my Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can improve yields by providing rapid and uniform heating. nih.gov This method has been successfully applied to the synthesis of various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov

Other green approaches include:

Use of Green Oxidants: Employing molecular oxygen (O₂) or air as the terminal oxidant is a highly sustainable strategy, with water being the only byproduct. isres.orgorganic-chemistry.org

Metal-Free Reactions: Designing synthetic routes that avoid the use of heavy or toxic metal catalysts is a key goal of green chemistry. isres.org

Alternative Energy Sources: Besides microwaves, techniques like ultrasound and mechanochemistry (grinding reagents together) can promote reactions with little or no solvent, reducing chemical waste. nih.govresearchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, reduces solvent use, and minimizes waste. isres.orgacs.org

The following table compares conventional and green approaches for key synthetic steps.

| Step | Conventional Method | Green Chemistry Approach |

| Cyclization | Refluxing in organic solvents for several hours. researchgate.net | Microwave-assisted synthesis (minutes). nih.govuthm.edu.my |

| Oxidation | Use of stoichiometric, potentially hazardous oxidants. | Catalytic oxidation using O₂ or air as the oxidant. isres.orgorganic-chemistry.org |

| Catalysis | Homogeneous metal catalysts requiring difficult removal. | Heterogeneous, recyclable catalysts; metal-free systems. isres.orgnih.gov |

| Overall Process | Multi-step with isolation of intermediates. | One-pot, multi-component reactions. acs.orgorganic-chemistry.org |

By integrating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Derivatization and Functionalization of this compound

The strategic modification of this compound is crucial for tuning its physicochemical and biological properties. Derivatization can be targeted at the exocyclic amine group, the triazole ring nitrogens, or the butylsulfinyl moiety, each offering distinct avenues for structural diversification.

The exocyclic amine group at the 5-position of the triazole ring is a primary site for functionalization, readily undergoing reactions typical of primary aromatic amines. These modifications are pivotal for creating libraries of compounds for structure-activity relationship (SAR) studies.

Acylation: The amine group can be acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in a suitable solvent would yield N-(3-(butylsulfinyl)-1H-1,2,4-triazol-5-yl)acetamide. The reaction conditions, including temperature and the presence of a base, can influence the regioselectivity of acylation, as the triazole ring nitrogens also possess nucleophilic character. Studies on the acetylation of the parent 5-amino-1H- wiley-vch.debritannica.comtandfonline.comtriazole have shown that reaction with acetic anhydride can lead to a mixture of N-acetylated and diacetylated products, with the exocyclic amine and the N1 and N2 positions of the triazole ring being potential sites of acylation. wiley-vch.deresearchgate.net Selective acylation of the exocyclic amine can often be achieved under milder conditions.

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. britannica.comacs.orgnih.gov The removal of water as it is formed drives the equilibrium towards the product. These imine derivatives can serve as versatile intermediates for further transformations or as final products with distinct biological activities. For example, reacting this compound with a substituted benzaldehyde would produce the corresponding N-(arylmethylene)-3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine.

Sulfonylation: The amine group can also be converted to a sulfonamide by reacting with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction introduces a sulfonamide linkage, which is a common pharmacophore in many therapeutic agents. tandfonline.comacsgcipr.org The resulting sulfonamides, for instance, N-(3-(butylsulfinyl)-1H-1,2,4-triazol-5-yl)-4-methylbenzenesulfonamide, can exhibit altered solubility and electronic properties compared to the parent amine.

Alkylation: While direct alkylation of the exocyclic amine can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as competing alkylation at the triazole ring nitrogens, it remains a potential route for derivatization under specific conditions.

| Reaction Type | Reagent | Product Class | General Conditions |

| Acylation | Acid Chloride/Anhydride | Amide | Inert solvent, optional base |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff Base) | Alcoholic solvent, acid catalyst, reflux |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Pyridine or other base |

The 1,2,4-triazole ring itself offers opportunities for structural modification, primarily through electrophilic substitution at the ring nitrogen atoms. The tautomeric nature of the N-unsubstituted triazole ring means that alkylation can potentially occur at the N1, N2, or N4 positions.

N-Alkylation: The alkylation of 1,2,4-triazoles is a common method for introducing diversity. The regioselectivity of this reaction is highly dependent on the nature of the substituents on the triazole ring, the alkylating agent, and the reaction conditions (e.g., base, solvent, temperature). britannica.comacsgcipr.orgwikipedia.orgacs.org For 3,5-disubstituted 1,2,4-triazoles, alkylation typically occurs at the N1 or N2 positions. The electronic properties of the butylsulfinyl and amine groups will influence the nucleophilicity of the different ring nitrogens. It is generally observed that in 3-substituted-5-amino-1,2,4-triazoles, the N1 and N2 positions are the most likely sites of alkylation. The use of different bases, such as sodium hydride, potassium carbonate, or organic bases like DBU, can influence the isomer ratio. wikipedia.org For example, reaction with an alkyl halide, such as methyl iodide, in the presence of a base could lead to a mixture of 1-methyl- and 2-methyl-3-(butylsulfinyl)-1,2,4-triazol-5-amine isomers.

Mannich Reaction: The NH protons of the triazole ring can participate in Mannich-type reactions with formaldehyde and a secondary amine to introduce aminomethyl substituents at one of the ring nitrogens.

Reactions at Ring Carbons: While electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult due to the electron-deficient nature of the ring, functionalization at these positions is often achieved during the synthesis of the triazole ring itself. nih.gov However, under certain conditions, such as metal-catalyzed C-H functionalization, direct substitution at the C5 position might be possible, although the existing amine group would likely interfere. nih.gov

| Position of Substitution | Reaction Type | Common Reagents | Expected Product |

| N1/N2 | N-Alkylation | Alkyl halides, sulfates | N-alkylated triazole isomers |

| N1/N2 | Mannich Reaction | Formaldehyde, secondary amine | N-aminomethylated triazole |

The butylsulfinyl group is a key feature of the molecule, introducing a chiral center at the sulfur atom and providing a handle for further chemical manipulation.

Reduction: Conversely, the sulfoxide can be reduced to the corresponding sulfide (thioether). A variety of reducing agents can be employed for this purpose, including metal hydrides or phosphine-based reagents. britannica.com This would result in the formation of 3-(butylthio)-1H-1,2,4-triazol-5-amine. This transformation removes the chirality at the sulfur atom and changes the polarity of the substituent.

Pummerer Rearrangement: Under certain conditions, typically involving activation with an acid anhydride, sulfoxides can undergo a Pummerer rearrangement. This reaction involves the oxidation of the carbon atom alpha to the sulfoxide group and concomitant reduction of the sulfur. britannica.comacs.org While this reaction is possible in principle, its application to the butylsulfinyl group in this specific molecule would depend on the reaction conditions and the relative reactivity of other functional groups.

| Transformation | Typical Reagents | Product Moiety |

| Oxidation | H₂O₂, m-CPBA | Butylsulfonyl |

| Reduction | LiAlH₄, PCl₃ | Butylthio |

| Pummerer Rearrangement | Acetic anhydride | α-acyloxy sulfide (rearranged) |

Stereochemical Aspects in the Synthesis of this compound and its Derivatives

A critical feature of this compound is the presence of a stereocenter at the sulfur atom of the butylsulfinyl group, rendering the molecule chiral. This chirality can have significant implications for its biological activity and material properties.

The synthesis of this compound as a single enantiomer or in an enantiomerically enriched form requires stereoselective methods. The most common approaches to chiral sulfoxides involve either the asymmetric oxidation of a prochiral sulfide or the use of chiral sulfinylating agents. wiley-vch.deacs.org

Asymmetric Oxidation: The precursor, 3-(butylthio)-1H-1,2,4-triazol-5-amine, can be subjected to asymmetric oxidation. This can be achieved using chiral oxidizing agents, such as chiral oxaziridines, or through metal-catalyzed oxidation in the presence of a chiral ligand. tandfonline.com For example, modified Sharpless or Kagan conditions, which employ titanium or vanadium catalysts with chiral ligands like diethyl tartrate, have been successfully used for the enantioselective oxidation of various sulfides to sulfoxides. tandfonline.com

From Chiral Sulfinates: Another powerful method involves the reaction of a nucleophile, such as a lithiated or Grignard reagent derived from the triazole core, with an enantiomerically pure sulfinate ester, such as a menthyl sulfinate. This approach, known as the Andersen synthesis, allows for the predictable formation of a specific enantiomer of the sulfoxide.

The presence of the chiral sulfinyl group can also influence the stereochemical outcome of subsequent reactions on other parts of the molecule. For instance, if a new stereocenter is created during the derivatization of the amine or triazole ring, the existing chirality at the sulfur atom can lead to the formation of diastereomers. The diastereomeric ratio of the products will depend on the degree of stereochemical control exerted by the sulfinyl group. The development of diastereoselective reactions for the functionalization of chiral sulfoxide-containing heterocycles is an active area of research. researchgate.net

The separation of enantiomers of racemic this compound can be achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic or crystallization techniques, followed by removal of the chiral auxiliary.

Advanced Structural Characterization and Conformational Analysis of 3 Butylsulfinyl 1h 1,2,4 Triazol 5 Amine

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule.

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen and carbon atoms. The predicted spectra for 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine in a solvent like DMSO-d₆ are based on the analysis of similar heterocyclic and sulfinyl-containing compounds. mdpi.comufv.brnih.gov

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chain protons, the amine (NH₂) protons, and the triazole ring (NH) proton. The butyl group would present a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group bonded to the sulfinyl sulfur. The protons of the amine group are anticipated to appear as a broad singlet, as would the proton on the triazole ring nitrogen. nih.gov The chemical shifts are influenced by the electronegativity of the adjacent sulfinyl group and the aromatic triazole ring.

¹³C-NMR: The carbon NMR spectrum would corroborate the structure by showing six distinct signals. Two signals would correspond to the C3 and C5 carbons of the 1,2,4-triazole (B32235) ring, with their chemical shifts indicating their position within the electron-deficient heterocyclic system. nih.gov The remaining four signals would represent the four unique carbon atoms of the n-butyl group. The carbon atom directly attached to the sulfinyl group (α-carbon) would be the most deshielded of the butyl chain carbons.

Predicted NMR Data for this compound in DMSO-d₆

| Predicted ¹H-NMR Data | ||

|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.8 | Broad Singlet | NH (Triazole ring) |

| ~5.6 | Broad Singlet | NH₂ (Amine group) |

| ~3.0 - 3.2 | Triplet | S(O)-CH₂-CH₂-CH₂-CH₃ |

| ~1.6 - 1.8 | Multiplet | S(O)-CH₂-CH₂-CH₂-CH₃ |

| ~1.3 - 1.5 | Multiplet | S(O)-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | S(O)-CH₂-CH₂-CH₂-CH₃ |

| Predicted ¹³C-NMR Data | ||

| Predicted Chemical Shift (δ, ppm) | Assignment | |

| ~155-160 | C5 (Triazole, attached to NH₂) | |

| ~150-155 | C3 (Triazole, attached to S(O)R) | |

| ~55-60 | CH₂-S(O) | |

| ~23-26 | CH₂-CH₂-S(O) | |

| ~21-23 | CH₂-CH₃ | |

| ~13-15 | CH₃ |

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key vibrational bands would confirm the presence of its distinct structural motifs.

The IR spectrum is expected to be characterized by strong, broad absorptions in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of both the primary amine and the secondary amine within the triazole ring. nih.gov A prominent absorption band around 1000-1050 cm⁻¹ would be indicative of the S=O sulfoxide (B87167) stretch. The aliphatic C-H stretching of the butyl group would appear just below 3000 cm⁻¹. Vibrations associated with the triazole ring, such as C=N and N-N stretching, typically occur in the 1400-1650 cm⁻¹ region.

Predicted Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Amine (NH₂) and Triazole (NH) |

| 2850 - 2960 | C-H Stretch | Butyl Group |

| 1600 - 1650 | N-H Bend | Amine (NH₂) |

| 1400 - 1600 | C=N / C-N Stretch | Triazole Ring |

| 1000 - 1050 | S=O Stretch | Sulfoxide |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₁₂N₄OS), the calculated molecular weight is approximately 188.08 g/mol .

Upon electron ionization (EI-MS), the molecular ion peak [M]⁺ at m/z 188 would be expected. Key fragmentation pathways would likely involve the butylsulfinyl side chain. A common fragmentation would be the cleavage of the C-S bond, leading to fragments corresponding to the butyl group and the triazolylsulfinyl moiety. Another expected fragmentation is the loss of the sulfoxide as a neutral molecule (SO) or cleavage of the butyl chain. The triazole ring itself can undergo characteristic cleavages, often involving the loss of N₂ or HCN.

Predicted Mass Spectrometry Fragmentation

| Predicted m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 188 | [C₆H₁₂N₄OS]⁺ | Molecular Ion [M]⁺ |

| 131 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 115 | [M - C₄H₉O]⁺ | Loss of butoxy radical |

| 99 | [C₂H₅N₄S]⁺ | Fragment containing triazole and sulfur |

| 84 | [C₂H₄N₄]⁺ | Diaminotriazole radical cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of closely related structures, such as 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, allows for a robust prediction of its solid-state characteristics. nih.govresearchgate.net

The molecular structure of this compound is rich in hydrogen bond donors (the NH₂ group and the ring NH) and acceptors (the ring nitrogen atoms, the amine nitrogen, and the sulfoxide oxygen). This functionality is expected to dominate its crystal packing.

It is highly probable that the molecules will form extensive hydrogen-bonding networks. For instance, the amino group can engage in N-H···N interactions, linking molecules into chains or dimers. nih.govresearchgate.net The triazole N-H group can similarly donate a hydrogen bond to a nitrogen atom of an adjacent ring or to the sulfoxide oxygen. These interactions would likely assemble the molecules into infinite chains or sheets, leading to a stable, well-ordered crystal lattice. The flexible butyl chain would likely pack in available voids within the hydrogen-bonded framework.

Tautomerism: 1,2,4-triazole derivatives are known to exhibit annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between positions 1, 2, and 4. nih.gov For 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is generally the most stable and is the form expected to be observed in the solid state. researchgate.net X-ray diffraction would definitively establish which tautomer is present in the crystal by locating the position of the ring proton.

Conformational Isomerism and Rotational Barriers

The analysis of conformational isomerism in this compound would involve the study of the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Key areas of conformational flexibility in this molecule would include rotation around the C-S bond connecting the butyl group to the sulfinyl group, the S-C bond linking the sulfinyl group to the triazole ring, and the C-N bonds of the butyl chain.

The presence of the sulfinyl group introduces a stereocenter at the sulfur atom, potentially leading to diastereomeric conformations. The rotational barriers, or the energy required to interconvert these conformers, would be influenced by steric hindrance between the butyl group, the lone pair of electrons on the sulfur atom, the oxygen atom of the sulfinyl group, and the adjacent triazole ring. Furthermore, the electronic effects, including hyperconjugation and dipole-dipole interactions, would play a crucial role in determining the most stable conformations and the energy landscape of the molecule.

To date, no specific studies detailing these rotational barriers or characterizing the distinct conformational isomers of this compound have been published. Such research would likely employ computational methods, such as Density Functional Theory (DFT) calculations, to model the potential energy surface and identify low-energy conformers. Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could then be used to validate the computational findings and determine the energetic barriers between different conformational states.

Table 1: Hypothetical Parameters for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformer(s) | Estimated Rotational Barrier (kJ/mol) |

| C(triazole)-S-C(butyl)-C | Rotation around the S-C(butyl) bond | Staggered conformations to minimize steric interactions | Data not available |

| N(triazole)-C-S-C(butyl) | Rotation around the C(triazole)-S bond | Planar or near-planar arrangements favored by conjugation, balanced by steric effects | Data not available |

Note: The data in this table is hypothetical and serves as a framework for potential future research. No experimental or calculated values are currently available in the public domain.

Chiroptical Properties and Stereochemical Assignments (if applicable)

The sulfinyl group in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. This inherent chirality makes the study of its chiroptical properties, such as optical rotation and circular dichroism, particularly relevant.

The stereochemical assignment of the (R)- and (S)-enantiomers would require either enantioselective synthesis or separation of the racemic mixture, followed by analysis using techniques like X-ray crystallography of a single enantiomer or by comparing experimental chiroptical data with quantum chemical calculations.

Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would provide detailed information about the three-dimensional structure of each enantiomer in solution. By comparing the experimentally measured spectra with those predicted from computational models of the (R) and (S) configurations, an unambiguous assignment of the absolute configuration can be achieved.

Currently, there is no published research on the synthesis of enantiomerically pure this compound, nor are there any reports on its chiroptical properties or the stereochemical assignment of its enantiomers.

Table 2: Potential Chiroptical Data for Future Investigation of this compound Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation ([α]D) | Data not available | Data not available |

| Key ECD Transitions (nm) | Data not available | Data not available |

| Key VCD Bands (cm-1) | Data not available | Data not available |

Note: This table highlights the types of data that would be generated from a chiroptical study of this compound. The fields are currently marked as "Data not available" due to the absence of relevant research.

Theoretical and Computational Chemistry Studies of 3 Butylsulfinyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine. These methods provide insights into the molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and to explore the potential energy surface of molecules. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.comresearchgate.net

These calculations are also essential for studying tautomerism, a common phenomenon in 1,2,4-triazoles where protons can migrate between different nitrogen atoms in the ring. researchgate.net DFT can be used to calculate the relative energies of the possible tautomers of this compound (the 1H, 2H, and 4H forms) to determine the most stable isomer in the gas phase and in different solvents. researchgate.netresearchgate.net The stability of these tautomers is influenced by intramolecular interactions between the substituents and the triazole ring. researchgate.net

Table 1: Representative DFT-Calculated Parameters for 1,2,4-Triazole Derivatives

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| Bond Lengths (Å) | C-N: 1.3-1.4, N-N: 1.3-1.4 | Determines molecular size and shape. |

| Bond Angles (°) | 105-115 within the triazole ring | Defines the geometry of the heterocyclic core. |

| Dihedral Angles (°) | Variable, depending on substituents | Describes the 3D conformation of the molecule. |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 1,2,4-triazole derivatives, a smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. In many 1,2,4-triazole systems, the HOMO is often located on the triazole ring and the sulfur-containing substituent, while the LUMO can be distributed across the triazole and other parts of the molecule. mdpi.com This information is valuable for predicting how the molecule will interact with other chemical species.

Table 2: Representative FMO Parameters for 1,2,4-Triazole Derivatives

| Parameter | Typical Calculated Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6 to -8 | Electron-donating ability. |

| LUMO Energy | -1 to -3 | Electron-accepting ability. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color scale to indicate regions of positive and negative electrostatic potential. Red typically represents electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the sulfinyl group, indicating these as sites for potential hydrogen bonding and interaction with electrophiles. The amino group would also contribute to the electrostatic potential distribution. This information is crucial for understanding intermolecular interactions and for predicting how the molecule might bind to a biological target. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a molecule and the effects of the surrounding solvent on its structure and dynamics.

For a molecule like this compound, which has a flexible butyl chain, MD simulations can explore the different possible conformations of this chain and their relative stabilities. These simulations can also reveal how the presence of water or other solvents influences the molecule's conformation and its interactions with neighboring molecules. researchgate.net By simulating the system at different temperatures and pressures, one can gain insights into the thermodynamic properties of the molecule in solution. researchgate.net This is particularly important for understanding how the molecule behaves in a biological environment.

In Silico Prediction of Potential Biological Interactions (Pre-clinical, Non-human models)

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activity of new compounds. These methods can help to prioritize which molecules should be synthesized and tested in the laboratory, saving time and resources.

Pre Clinical Biological Activity and Mechanistic Investigations of 3 Butylsulfinyl 1h 1,2,4 Triazol 5 Amine in Vitro and Non Human in Vivo Models Only

Evaluation of Specific Biological Targets (Non-Clinical, Non-Human)

Enzyme Inhibition and Activation Studies (e.g., specific metabolic enzymes like CYP51, Cathepsin B)

Derivatives of 1,2,4-triazole (B32235) have been investigated for their inhibitory effects on various enzymes. For instance, certain azole compounds are known to target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Molecular docking and dynamics simulations of some 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which share the azole core, have shown that these molecules can align with the positioning of established antifungal agents like posaconazole (B62084) within the heme and access channel binding sites of Candida albicans CYP51. nih.gov

Cathepsin B, a cysteine protease implicated in various pathological processes, is another enzyme target for which inhibitors are actively sought. nih.goveurekaselect.com While direct studies on 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine are not specified, the broader class of small molecules is under investigation for Cathepsin B inhibition as a potential therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Receptor Binding and Modulation Assays (e.g., PD-L1 inhibition)

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade immune surveillance. nih.govmdpi.com The development of small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction is an active area of cancer immunotherapy research. nih.govmdpi.com While monoclonal antibodies are the primary clinically used PD-1/PD-L1 inhibitors, small molecules offer potential advantages such as oral bioavailability. nih.gov

Although specific data on this compound is not available, compounds containing the 1,2,4-triazole scaffold have been explored as inhibitors of the PD-1/PD-L1 interaction. rug.nl For example, a scaffold based on nih.govconnectjournals.comnih.govtriazolo[4,3-a]pyridines has been identified as showing inhibitory activity in this pathway. rug.nl These findings suggest that the triazole moiety can be a key pharmacophore in the design of small-molecule immune checkpoint inhibitors.

Antimicrobial Activity Studies in In Vitro Models

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial drug discovery, with numerous derivatives exhibiting a broad range of activities. connectjournals.comzsmu.edu.ua

Antibacterial Efficacy Against Model Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Various derivatives of 1,2,4-triazole have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. connectjournals.comresearchgate.net For example, a series of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives were screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). connectjournals.com Some of these compounds exhibited moderate to good inhibition of bacterial growth. connectjournals.com

Similarly, other synthesized 1,2,4-triazole derivatives have shown significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov The presence of different substituents on the triazole ring has been shown to influence the antibacterial spectrum and potency. For instance, certain modifications can lead to enhanced activity against Gram-positive strains. connectjournals.com

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Moderate to Good |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Bacillus subtilis | Moderate to Good |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Escherichia coli | Moderate |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Salmonella typhi | Moderate |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones | Staphylococcus aureus | Good |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones | Staphylococcus epidermidis | Good |

| 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones | Bacillus subtilis | Good |

Antifungal Activity Against Fungal Strains

The antifungal properties of 1,2,4-triazole derivatives are well-documented, forming the basis for several clinically used antifungal drugs. nih.gov Numerous studies have demonstrated the in vitro efficacy of novel triazole compounds against a variety of fungal pathogens, including Candida albicans and Aspergillus niger. connectjournals.comresearchgate.netnih.gov

For instance, certain 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have shown good antifungal activity against C. albicans and A. niger. connectjournals.com The structure-activity relationship studies often reveal that specific substitutions on the triazole ring are crucial for potent antifungal effects. nih.gov

| Compound Type | Fungal Strain | Activity Level |

|---|---|---|

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Candida albicans | Good |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Aspergillus niger | Good |

| 5-substituted-4-amino-1,2,4-triazole-3-thioesters | Various fungal strains | Significant |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Significant |

Antiviral Activity in Cell Culture Models

The 1,2,4-triazole scaffold is also a component of some antiviral agents. mdpi.com Research into new derivatives has shown potential antiviral activity in various cell culture models. connectjournals.comscispace.com For example, certain 1-hydroxyethoxymethyl derivatives of 5-substituted 1,2,4-triazole-3-carboxamides have demonstrated activity against the hepatitis C virus. mdpi.com

Furthermore, studies on other novel 1,2,4-triazole derivatives have explored their activity against a panel of viruses, including Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2), with some compounds showing moderate activity. scispace.com These findings highlight the versatility of the 1,2,4-triazole core in the development of new antiviral therapies. nih.gov

Antiparasitic Activity in In Vitro and Non-Human In Vivo Models

The 1,2,4-triazole scaffold is a foundation for compounds with significant antiparasitic properties, including anthelmintic and antiprotozoal activities. mdpi.commdpi.com

In vitro studies have demonstrated the efficacy of 1,2,4-triazole derivatives against various nematode species. For instance, certain derivatives have shown potent activity against the free-living nematode Rhabditis sp., with some compounds exhibiting higher efficacy than the reference drug albendazole (B1665689). mdpi.com The mechanism of action for the anthelmintic effects of triazole-containing drugs like albendazole involves interaction with the colchicine-binding side of tubulin, and it is suggested that novel 1,2,4-triazole derivatives may share a similar molecular target. mdpi.com

Beyond helminths, 3-nitro-1,2,4-triazole (B13798) derivatives have been identified as potent agents against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov In vitro screening has revealed that these compounds can display significant growth inhibitory effects against T. cruzi amastigotes, often with high selectivity and greater potency than the reference drug benznidazole. nih.gov The antiparasitic action of these nitrotriazoles is linked to the activity of an NADH-dependent nitroreductase, an enzyme that makes parasites overexpressing it hypersensitive to these compounds. nih.gov

Table 1: Selected In Vitro Antiparasitic Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target Parasite | Model | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-methacrylic acid derivatives | Rhabditis sp. (Nematode) | In Vitro | Activity higher than albendazole observed for some derivatives. | mdpi.com |

| 3-Nitro-1,2,4-triazole amines | Trypanosoma cruzi (Protozoa) | In Vitro (Amastigotes) | Potent growth inhibition; up to 33.8-fold more potent than benznidazole. | nih.gov |

| 3-Nitro-1,2,4-triazole amines | Trypanosoma brucei rhodesiense | In Vitro (Bloodstream form) | High activity at nanomolar concentrations with significant selectivity indices. | nih.gov |

Anti-inflammatory Pathways Elucidation in Cellular Models

Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory potential, with studies in cellular models helping to elucidate the underlying mechanisms. mdpi.comresearchgate.net A common in vitro model involves using peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. nih.govmdpi.com

Research has shown that certain 1,2,4-triazole derivatives can significantly modulate the production of key inflammatory cytokines. For example, several compounds have been found to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated PBMC cultures. nih.govmdpi.com Some derivatives also decrease the levels of other pro-inflammatory mediators like Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6), while having varied effects on the anti-inflammatory cytokine IL-10. nih.govresearchgate.net

The mechanism for these anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key player in the inflammatory cascade. mdpi.com Some 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2 over COX-1 in vitro, with activity comparable to established drugs like celecoxib. mdpi.com This inhibition reduces the synthesis of prostaglandins, which are crucial mediators of inflammation. biomedpharmajournal.org

Table 2: Effects of 1,2,4-Triazole Derivatives on Inflammatory Pathways in Cellular Models

| Compound Type | Cellular Model | Pathway/Mediator Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-propionic acid derivatives | Human PBMCs | TNF-α, IFN-γ | Significant reduction in cytokine release. | nih.gov |

| 1,2,4-Triazole-methacrylic acid derivatives | Human PBMCs | TNF-α, IFN-γ, Lymphocyte Proliferation | Reduced cytokine production and inhibition of lymphocyte proliferation. | mdpi.com |

| Schiff bases with 1,2,4-triazole ring | In Vitro Enzyme Assay | COX-1 / COX-2 | Potent and selective inhibition of COX-2. | mdpi.com |

| 1,2,4-Triazole-thiadiazole hybrids | In Vitro Enzyme Assay | COX-1 / COX-2 | Strong inhibition of cyclooxygenase enzymes. | mdpi.com |

Studies on Cellular Mechanisms of Action (e.g., cell cycle modulation, apoptosis induction, without clinical implication)

The antiproliferative activity of 1,2,4-triazole derivatives has been a significant area of pre-clinical research, with numerous studies focusing on their effects on cancer cell lines. The primary cellular mechanisms identified are the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.goveurekaselect.com

Several novel 1,2,4-triazole compounds have been shown to induce apoptosis in various cancer cell lines, including leukemia, breast, and colon cancer. eurekaselect.comnih.gov The apoptotic process is often triggered through the intrinsic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov This leads to the activation of caspase cascades, which are crucial for executing the apoptotic program. Flow cytometry and Western blot analyses are common methods used to confirm apoptosis, detecting markers like PARP1 and caspase-3 cleavage. eurekaselect.comresearchgate.net Some derivatives have also been found to target the p53 tumor suppressor pathway, a key regulator of cell death. nih.gov

In addition to apoptosis, 1,2,4-triazole derivatives frequently cause cell cycle arrest, preventing cancer cells from proliferating. Studies using flow cytometry have shown that these compounds can halt the cell cycle at different phases. For instance, some pyrazole-1,2,4-triazole hybrids cause a significant increase in the percentage of cells in the G2/M phase, while other 1,2,4-triazole-3-carboxamides lead to cell cycle arrest in the G1 phase. eurekaselect.comnih.gov This disruption of the normal cell cycle progression is a key component of their antiproliferative effects.

Table 3: Cellular Mechanisms of Action of 1,2,4-Triazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-carboxamides | K562, CCRF-SB (Leukemia) | Cell Cycle Arrest, Apoptosis | Induction of apoptosis confirmed by PARP1 and caspase-3 cleavage. | eurekaselect.comresearchgate.net |

| Thiazolo[3,2-b] mdpi.comnih.goveurekaselect.com-triazoles | MCF-7 (Breast Cancer) | Apoptosis Induction | Increased levels of p53 protein, indicating activation of the p53 pathway. | nih.gov |

| Pyrazol-4-yl-1,2,4-triazole-3-thiols | MCF-7 (Breast Cancer) | Apoptosis, Cell Cycle Arrest | Upregulation of Bax, downregulation of Bcl-2, and cell cycle arrest at G2/M phase. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency (Pre-clinical, Non-human models)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of 1,2,4-triazole derivatives. These studies involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their activity. researchgate.netnih.gov

For antifungal 1,2,4-triazoles, SAR studies have shown that the nature and position of substituents on attached phenyl rings are critical. For example, in a series of antifungal agents, the presence of a 2,4-difluorophenyl group was found to be a key structural feature for potent activity. nih.gov Further modifications, such as the introduction of different heterocyclic groups via a piperazine (B1678402) linker, revealed that these substitutions could significantly influence the antifungal spectrum and potency. nih.gov

In the context of anticancer activity, SAR analyses of indole-1,2,4-triazole hybrids against the Hep-G2 liver cancer cell line demonstrated that the type of substitution on a phenyl ring dramatically impacted cytotoxicity. A 3,4-dichlorophenyl moiety conferred the highest potency within the tested series. researchgate.net Similarly, for anticonvulsant 1,2,4-triazolopyrimidin-5-one derivatives, modifications to the phenyl ring attached to the triazole core were explored. The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the phenyl ring was found to enhance anticonvulsant activity in preclinical models. nih.gov These studies underscore the importance of specific structural motifs and substituent patterns in determining the biological efficacy of the 1,2,4-triazole scaffold.

Advanced Applications and Research Potential Non Clinical, Non Therapeutic

Role as a Synthetic Intermediate in Complex Molecule Construction

The 1,2,4-triazole (B32235) nucleus is a well-established building block in the synthesis of more complex heterocyclic systems. Aminotriazoles, in particular, serve as versatile precursors for the construction of fused-ring structures, such as triazolopyrimidines and triazolopyridines, which are of interest in various chemical fields. The amino group on the 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine molecule can undergo a variety of chemical transformations, including diazotization and condensation reactions, allowing for the extension of the molecular framework.

However, a review of the scientific literature indicates that while the broader class of amino-1,2,4-triazoles is widely used in synthetic chemistry, specific studies detailing the use of this compound as a synthetic intermediate in the construction of complex molecules are not extensively reported. The potential exists for this compound to be a valuable synthon, but further research is needed to explore and document its reactivity and utility in this context.

Exploration as a Ligand in Coordination Chemistry

The 1,2,4-triazole ring contains three nitrogen atoms, making it an excellent candidate for acting as a ligand in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination complexes. The sulfinyl group could also potentially participate in metal coordination, making the molecule a multidentate ligand.

Chelation Properties and Metal Complex Formation

Catalytic Applications of Metal-Complexes

Metal complexes derived from triazole-based ligands have been investigated for their catalytic activity in a range of organic transformations. The electronic properties of the triazole ring can influence the catalytic behavior of the coordinated metal center. By modifying the substituents on the triazole ring, it is possible to tune the catalytic activity and selectivity of the resulting metal complex.

While this is an active area of research for the broader family of triazole derivatives, there is a lack of specific studies on the catalytic applications of metal complexes formed with this compound. Future research could explore the synthesis of such complexes and evaluate their potential as catalysts in various chemical reactions.

Potential in Materials Science Research

The properties of this compound and its derivatives suggest potential applications in materials science, particularly in the area of corrosion inhibition.

Research has demonstrated that 3-sulphinylalkyl derivatives of 5-amino-1H-1,2,4-triazole can be effective corrosion inhibitors for copper in neutral chloride solutions and under atmospheric conditions. nanobioletters.com The inhibition effect has been shown to increase with the length of the alkyl chain. nanobioletters.com Specifically, studies involving 3-sulphinylbutyl-5-amino-1H-1,2,4-triazole have shown significant protection for copper surfaces. nanobioletters.com

Electrochemical studies, including anodic and cathodic polarization curves, have been used to evaluate the performance of these compounds. The data from these studies can be summarized in the following table:

| Inhibitor Concentration | Protection Level for Copper |

| 0.01 mM | Moderate |

| 0.10 mM | Good |

| 1.00 mM | High (~85% for some derivatives) |

This data is based on studies of 3-sulphinylalkyl-5-amino-1H-1,2,4-triazoles, including the butyl derivative. nanobioletters.com

Impedance spectroscopy has also been employed to understand the mechanism of inhibition. These studies have revealed that with an increase in the inhibitor's chain length and concentration, there is a corresponding increase in polarization resistance and Warburg impedance, while the double-layer capacitance decreases. nanobioletters.com Furthermore, in salt spray chamber tests, the time before the first signs of corrosion appear on copper plates increased with higher concentrations and longer alkyl chains of the inhibitor. nanobioletters.com

Self-Assembly and Supramolecular Chemistry

The hydrogen bonding capabilities of the amino group and the triazole ring nitrogens, combined with the potential for dipole-dipole interactions involving the sulfinyl group, make this compound a candidate for studies in self-assembly and supramolecular chemistry. These non-covalent interactions could direct the formation of ordered structures in the solid state or in solution. However, specific research into the self-assembly and supramolecular chemistry of this particular compound is not yet prevalent in the literature.

Functional Materials Development (e.g., optoelectronic applications, sensors)

Triazole derivatives are being explored for their potential in the development of functional materials, including those with applications in optoelectronics and chemical sensing. The electronic properties of the triazole ring can be tuned through substitution, and the presence of heteroatoms can facilitate interactions with analytes, making them suitable components for chemical sensors. While the broader class of triazoles is under investigation for these applications, there is currently a lack of specific research on the development of functional materials derived from this compound for optoelectronic or sensing purposes.

Use as a Chemical Probe in Biological Systems (Mechanistic Studies)

The unique combination of a heterocyclic ring and a polar sulfinyl group suggests that this compound could potentially serve as a chemical probe to investigate mechanistic details of biological systems. Although direct studies are unavailable, research on related 3-sulphinylalkyl-5-amino-1H-1,2,4-triazoles as corrosion inhibitors for copper offers insights into their interaction capabilities. researchgate.net This work demonstrated that the inhibition effect of these compounds increases with the length of the alkyl chain, and that they affect the polarisation resistance and double-layer capacitance at the metal surface. researchgate.net

These findings, while in a non-biological context, highlight the potential for the sulfinyl group and the triazole ring to engage in specific interactions. In a biological setting, these interactions could be with metal ions within enzyme active sites or with specific amino acid residues, allowing the molecule to act as a reporter or modulator in mechanistic studies. The butyl group provides a degree of lipophilicity that could influence its cellular uptake and distribution.

Table 1: Potential Interaction Sites of this compound as a Chemical Probe

| Molecular Feature | Potential Biological Interaction Site | Possible Mechanistic Insight |

| 1,2,4-Triazole Ring | Metalloenzymes, Hydrogen bond donors/acceptors | Enzyme inhibition kinetics, Mapping of active site interactions |

| Sulfinyl Group | Polar amino acid residues, Metal centers | Protein folding pathways, Ligand-receptor binding dynamics |

| Amino Group | Hydrogen bond acceptors | Probing protein surface topology |

| Butyl Group | Hydrophobic pockets in proteins | Understanding substrate specificity |

This table is speculative and based on the general properties of the functional groups present in the molecule.

Photophysical Properties and Potential for Optoelectronic Applications

The photophysical properties of this compound have not been specifically reported. However, the 1,2,4-triazole core is a component of various compounds with interesting luminescent and electronic properties. mdpi.comresearchgate.net Derivatives of 1,2,4-triazole are considered for applications in organic light-emitting diodes (OLEDs) as blue phosphorescent emitters or host materials. nih.gov The emission properties of these compounds can be tuned by the nature of the substituents on the triazole ring. mdpi.comresearchgate.net

For instance, highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and shown to exhibit high luminescent properties and a large quantum yield of emitted photons. mdpi.comresearchgate.net The introduction of different aromatic or heteroaromatic arrangements to the triazole core via a phenylene linker has been a successful strategy in developing new luminophores. mdpi.comresearchgate.net While the butylsulfinyl group is not a traditional chromophore, its electronic influence on the triazole ring could potentially modulate the absorption and emission characteristics of the molecule. Further research would be required to determine if this compound possesses any useful photophysical properties for optoelectronic applications.

Table 2: Photophysical Properties of Selected 4H-1,2,4-Triazole Derivatives

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351 | Not Reported | Not Reported |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297 | Not Reported | Not Reported |

Data sourced from a study on highly luminescent 4H-1,2,4-triazole derivatives and is provided for comparative purposes. mdpi.com

Future Directions and Emerging Research Avenues for 3 Butylsulfinyl 1h 1,2,4 Triazol 5 Amine

Development of Novel Synthetic Methodologies for Analogues

The synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of extensive research, given their broad spectrum of biological activities. nih.gov Future efforts concerning 3-(butylsulfinyl)-1H-1,2,4-triazol-5-amine are expected to focus on the development of more efficient and versatile synthetic routes to generate a diverse library of analogues. nih.gov Researchers are likely to explore one-pot multicomponent reactions, which offer the advantages of operational simplicity and good yields, to construct complex molecules in a single step. nih.gov Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and improve yields for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org

Furthermore, the application of green chemistry principles will be crucial. This includes the use of environmentally benign solvents and catalysts to create more sustainable synthetic processes. The development of solid-phase synthesis techniques could also facilitate the rapid generation of a large number of analogues for high-throughput screening.

Table 1: Potential Synthetic Strategies for Analogues of this compound

| Methodology | Potential Advantages | Target Analogues |

|---|---|---|

| Multicomponent Reactions | High efficiency, atom economy, and diversity of products. | Analogues with varied substituents on the triazole ring and butyl chain. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and enhanced reaction control. | N-acylated and N-alkylated derivatives. |

| Green Chemistry Approaches | Environmentally friendly, reduced waste, and improved safety. | A wide range of analogues with a focus on sustainable production. |

In-depth Mechanistic Understanding of Biological Interactions (Pre-clinical, Non-human)

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is a critical area for future pre-clinical research. While many 1,2,4-triazole derivatives are known to exhibit a range of biological effects, the specific interactions of this compound at the molecular level remain to be fully elucidated. zsmu.edu.ua Future studies will likely employ a combination of biochemical and biophysical techniques to identify and characterize the molecular targets of this compound.

Techniques such as X-ray crystallography and NMR spectroscopy could be used to determine the three-dimensional structure of the compound bound to its target protein, providing insights into the specific molecular interactions that drive its activity. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, will also be invaluable in predicting and analyzing these interactions. mdpi.com Understanding the structure-activity relationship (SAR) is another key aspect, which involves synthesizing and testing a series of analogues to determine how modifications to the chemical structure affect biological activity. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and compound design. bohrium.comresearchgate.net For this compound, AI and ML algorithms can be trained on existing data for 1,2,4-triazole derivatives to predict the biological activities and physicochemical properties of novel analogues. jsr.org

Generative models, a type of AI, can design entirely new molecules with desired properties, potentially leading to the discovery of compounds with enhanced efficacy and selectivity. crimsonpublishers.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can help to identify the key structural features that are important for the biological activity of this class of compounds. crimsonpublishers.com These computational tools can significantly accelerate the design-synthesize-test cycle, reducing the time and cost associated with the development of new compounds.

Table 2: Application of AI and Machine Learning in the Design of this compound Analogues

| AI/ML Tool | Application | Expected Outcome |

|---|---|---|

| Generative Models | De novo design of novel molecules. | Identification of novel analogues with potentially superior properties. |

| QSAR Models | Prediction of biological activity based on chemical structure. | Prioritization of synthetic targets and a better understanding of structure-activity relationships. |

Exploration of New Application Domains (e.g., agrochemical potential, environmental remediation as pure academic research)

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of agrochemicals, with many derivatives used as fungicides, herbicides, and insecticides. rjptonline.org Given this precedent, a significant future research direction for this compound is the exploration of its potential in agriculture. researchgate.net Screening for activity against a panel of plant pathogens could reveal fungicidal properties. nih.gov Similarly, its herbicidal and insecticidal potential could be investigated.

In the realm of environmental science, certain heterocyclic compounds have been studied for their potential in environmental remediation. Future academic research could explore the ability of this compound and its derivatives to act as chelating agents for heavy metals or to participate in the degradation of environmental pollutants. It is important to note that the persistence and environmental fate of such compounds would also need to be carefully studied. isres.orgherts.ac.uk

Collaborative and Interdisciplinary Research Opportunities

The future advancement of research on this compound will be greatly enhanced by collaborative and interdisciplinary efforts. The complexity of modern scientific challenges necessitates the integration of expertise from various fields. creighton.edu

Chemists specializing in organic synthesis will be crucial for developing novel synthetic methods and creating libraries of analogues. nih.gov Biologists and pharmacologists will be needed to conduct in-depth studies of the compound's biological activity and mechanisms of action. nih.gov Computational chemists and data scientists will play a key role in applying AI and machine learning for compound design and data analysis. bohrium.com Furthermore, collaborations with agricultural scientists and environmental scientists will be essential for exploring new application domains. rjptonline.org Such interdisciplinary partnerships will foster innovation and accelerate the translation of basic research findings into practical applications.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH2 at δ 5.2–5.5 ppm) and confirm sulfinyl group presence via deshielded sulfur-linked carbons .